1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Overview
Description
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE typically involves multiple steps, including the formation of the diazaphosphinine core and subsequent functionalization with benzylthio and morpholine groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the diazaphosphinine core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the benzylthio and morpholine groups via nucleophilic substitution reactions.
Reaction conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. This includes:
Batch processing: Large-scale batch reactors to carry out the cyclization and substitution reactions.
Continuous flow systems: Implementation of continuous flow chemistry to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the diazaphosphinine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for specific reactions.
Major Products
Sulfoxides and sulfones: Products of oxidation reactions.
Reduced derivatives: Products of reduction reactions.
Substituted derivatives: Products of substitution reactions with various nucleophiles or electrophiles.
Scientific Research Applications
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulate their activity, leading to biological effects.
Interact with DNA or RNA: Affect gene expression or protein synthesis.
Disrupt cellular processes: Induce apoptosis or inhibit cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: Known for their biological activities and used in similar applications.
Morpholino derivatives: Compounds containing morpholine rings with various biological and chemical properties.
Diazaphosphinine analogs: Compounds with similar core structures but different substituents.
Uniqueness
1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-benzylsulfanyl-3-morpholin-4-yl-1-sulfanylidene-6,7-dihydro-5H-pyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N4OPS2/c19-13-16-17-7-4-8-22(17)24(25,26-14-15-5-2-1-3-6-15)20-18(16)21-9-11-23-12-10-21/h1-3,5-6H,4,7-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGKTMSSIVRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NP(=S)(N2C1)SCC3=CC=CC=C3)N4CCOCC4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N4OPS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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